Home > Products > Screening Compounds P5119 > D-erythro-7,8-dihydrobiopterin
D-erythro-7,8-dihydrobiopterin - 1262750-77-5

D-erythro-7,8-dihydrobiopterin

Catalog Number: EVT-15223861
CAS Number: 1262750-77-5
Molecular Formula: C9H13N5O3
Molecular Weight: 239.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-erythro-7,8-dihydrobiopterin is a 7,8-dihydrobiopterin in which the 1,2-dihydroxypropyl group has (1S,2R)-configuration. It is an enantiomer of a L-erythro-7,8-dihydrobiopterin.
Overview

D-erythro-7,8-dihydrobiopterin is a pteridine derivative and an important biochemical compound involved in various metabolic processes. It serves as a precursor to tetrahydrobiopterin, which is a crucial cofactor for several enzymes, including those involved in the synthesis of neurotransmitters such as serotonin and dopamine. This compound is primarily synthesized in the human body and plays a significant role in the regulation of nitric oxide synthesis.

Source and Classification

D-erythro-7,8-dihydrobiopterin belongs to the class of organic compounds known as biopterins and derivatives. These compounds are characterized by their 2-amino-pteridine structure and are classified under organoheterocyclic compounds. The compound can be synthesized endogenously in various tissues, including the liver and brain, through enzymatic pathways involving guanosine triphosphate.

Synthesis Analysis

Methods and Technical Details

The synthesis of D-erythro-7,8-dihydrobiopterin can be achieved through several methods:

  1. Enzymatic Reduction: One common method involves the enzymatic reduction of L-erythro-5,6,7,8-tetrahydrobiopterin using specific reductases such as sepiapterin reductase. This enzyme catalyzes the conversion of tetrahydrobiopterin to dihydrobiopterin through NADPH-dependent reduction .
  2. Chemical Reduction: Another approach is the chemical reduction of biopterin using reducing agents like zinc powder in alkaline conditions. This method allows for the production of D-erythro-7,8-dihydrobiopterin from its oxidized forms .
  3. Microbial Synthesis: Recent advancements have also seen the development of microbial fermentation processes to produce biopterins. Specific strains of bacteria can be genetically modified to enhance their biosynthetic pathways for increased yield .
Molecular Structure Analysis

Structure and Data

D-erythro-7,8-dihydrobiopterin has a complex molecular structure characterized by its pteridine ring system. The molecular formula is C9H13N5O3C_9H_{13}N_5O_3, with a molecular weight of approximately 239.23 g/mol. The compound features two hydroxyl groups that contribute to its biochemical activity.

Structural Information:

  • IUPAC Name: 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-1,4,7,8-tetrahydropteridin-4-one
  • CAS Number: 6779-87-9
  • SMILES Notation: CC@HC@HC1=NC2=C(NC1)NC(N)=NC2=O .
Chemical Reactions Analysis

Reactions and Technical Details

D-erythro-7,8-dihydrobiopterin participates in several biochemical reactions:

  1. Enzymatic Reactions: It acts as a substrate for various enzymes such as nitric oxide synthase, where it is converted into tetrahydrobiopterin, facilitating the production of nitric oxide from L-arginine .
  2. Inhibition Mechanism: Dihydrobiopterin can inhibit dihydroneopterin aldolase (an enzyme involved in folate metabolism), thus impacting pathways related to neurotransmitter synthesis and cellular signaling .
  3. Oxidation-Reduction Reactions: The compound can undergo oxidation to form biopterin or reduction to regenerate tetrahydrobiopterin depending on cellular conditions.
Mechanism of Action

Process and Data

The mechanism of action for D-erythro-7,8-dihydrobiopterin primarily revolves around its role as a cofactor in enzymatic reactions:

  1. Nitric Oxide Synthesis: In the presence of nitric oxide synthase, D-erythro-7,8-dihydrobiopterin is converted into tetrahydrobiopterin, which then facilitates the conversion of L-arginine to nitric oxide. This process is crucial for vasodilation and neurotransmission .
  2. Neurotransmitter Regulation: By serving as a cofactor for aromatic L-amino acid decarboxylase and tryptophan hydroxylase, D-erythro-7,8-dihydrobiopterin plays an essential role in synthesizing neurotransmitters such as serotonin and dopamine.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

D-erythro-7,8-dihydrobiopterin exhibits several notable physical and chemical properties:

  • State: Solid
  • Solubility: Water solubility is approximately 1.63 mg/mL.
  • Log P (Partition Coefficient): -1.4 (indicating hydrophilicity).
  • pKa Values:
    • Strongest acidic pKa: 12.98
    • Strongest basic pKa: 3.73
  • Hydrogen Bonding Capacity:
    • Hydrogen acceptor count: 8
    • Hydrogen donor count: 5
  • Polar Surface Area: 132.33 Ų
    These properties highlight its biochemical reactivity and solubility characteristics relevant for physiological functions .
Applications

Scientific Uses

D-erythro-7,8-dihydrobiopterin has numerous applications in scientific research:

  1. Biochemical Research: It is used extensively in studies related to nitric oxide synthesis and neurotransmitter metabolism.
  2. Pharmacological Studies: Due to its role in enzyme regulation, it serves as a potential target for drug development aimed at treating conditions related to nitric oxide dysregulation.
  3. Genetic Studies: Its biosynthetic pathways are studied to understand genetic disorders associated with biopterin metabolism.
Biosynthesis and Metabolic Pathways

Enzymatic Synthesis from GTP via the De Novo Pathway

The biosynthesis of D-erythro-7,8-dihydrobiopterin (BH₂) initiates with guanosine triphosphate (GTP) through a highly conserved de novo pathway. This process involves three enzymatic steps catalyzed by GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SR). GTPCH (EC 3.5.4.16) performs the inaugural and rate-limiting step, converting GTP into 7,8-dihydroneopterin triphosphate (H₂NTP) through an Amadori rearrangement reaction that opens the imidazole ring of GTP. This reaction simultaneously releases formate and inorganic pyrophosphate while generating the characteristic pterin ring structure [1] [2].

The mammalian GTPCH exists as a homodecamer and requires Mg²⁺ or Zn²⁺ for catalytic activity. Its expression is tightly regulated at transcriptional and post-translational levels, particularly in neural tissues where BH₂ serves as a cofactor for neurotransmitter synthesis. Kinetic studies reveal GTPCH has a Kₘ of 25-50 µM for GTP, with allosteric inhibition by tetrahydrobiopterin (BH₄) providing critical feedback regulation to maintain cellular pterin homeostasis [5] [6]. H₂NTP then undergoes successive enzymatic modifications through PTPS (EC 4.2.3.12) to form 6-pyruvoyl-tetrahydropterin, the immediate precursor to BH₂. This intermediate exists in equilibrium between 1'-oxo and 2'-oxo tautomeric forms, both substrates for subsequent reduction [1].

Table 1: Enzymes in the De Novo Biosynthesis Pathway of BH₂

EnzymeEC NumberReaction CatalyzedKey Cofactors/Regulators
GTP Cyclohydrolase I3.5.4.16GTP → H₂NTP + Formate + PPᵢMg²⁺/Zn²⁺, Inhibited by BH₄
6-Pyruvoyltetrahydropterin Synthase4.2.3.12H₂NTP → 6-Pyruvoyl-tetrahydropterinZn²⁺ dependent
Sepiapterin Reductase1.1.1.1536-Pyruvoyl-tetrahydropterin → BH₂NADPH-dependent

Role of Dihydroneopterin Aldolase in Precursor Conversion

Dihydroneopterin aldolase (DHNA; EC 4.1.2.25) occupies a pivotal position in pterin metabolism by converting 7,8-dihydroneopterin (DHNP) to 6-hydroxymethyl-7,8-dihydropterin (HP), an immediate precursor in the folate biosynthesis pathway and an alternative substrate for BH₂ synthesis. DHNA catalyzes a unique retro-aldol reaction that cleaves the side chain of DHNP between C1' and C2', yielding glycolaldehyde and HP. Structural analyses reveal microbial DHNA (e.g., Staphylococcus aureus) forms octameric complexes resembling stacked rings, with each active site constituted by residues from adjacent subunits [7] [8].

The catalytic mechanism of DHNA is distinct among aldolases as it requires neither Schiff base formation nor metal ions. Instead, conserved active site residues (Glu²², Tyr⁵⁴, Glu⁷⁴, Lys¹⁰⁰ in S. aureus) facilitate substrate binding and proton transfer. Site-directed mutagenesis demonstrates Glu⁷⁴ is indispensable for substrate binding (Kd increases >100-fold in E74A mutants), while Glu²² and Lys¹⁰⁰ are crucial for catalysis, with alanine substitutions reducing kcat by 10⁴-fold [8]. DHNA additionally exhibits 7,8-dihydroneopterin 2'-epimerase activity, converting DHNP to 7,8-dihydromonapterin (DHMP), though the physiological significance of this epimerization remains unclear. This bifunctionality highlights the enzyme's versatility in pterin metabolism [5] [7].

Table 2: Catalytic Properties of Dihydroneopterin Aldolase

PropertyWild-Type DHNAE74A MutantE22A Mutant
Kd for HP (µM)15-30>300020-40
kcat (s⁻¹)15-25~20.001-0.002
Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹)1.2 × 10⁶~1 × 10³~50
Epimerase ActivityPresentReducedAbolished

Redox Regulation by Dihydropteridine Reductase and Sepiapterin Reductase

The redox interconversion between BH₂ and fully reduced tetrahydrobiopterin (BH₄) is mediated by two NADPH-dependent reductases: dihydropteridine reductase (DHPR; EC 1.5.1.34) and sepiapterin reductase (SR; EC 1.1.1.153). DHPR specifically catalyzes the reduction of quinonoid dihydrobiopterin (qBH₂) to BH₄ using NADH as an electron donor. This reaction is essential for regenerating BH₄ during aromatic amino acid hydroxylation, with DHPR deficiency causing malignant hyperphenylalaninemia and neurotransmitter depletion [4] [6].

SR exhibits broader substrate specificity, reducing both sepiapterin and the 6-pyruvoyl-tetrahydropterin intermediate. Structural studies reveal SR belongs to the aldo-keto reductase superfamily, featuring a (β/α)₈-barrel fold with catalytic residues Tyr⁴⁸, Lys⁷⁷, and His¹¹⁰. The enzyme employs a sequential ordered mechanism where NADPH binds first, facilitating hydride transfer to the C1' carbonyl of 6-pyruvoyl-tetrahydropterin. The resulting enolate intermediate is protonated to yield BH₂, which may undergo further reduction to BH₄ [1] [3]. Alternative pathways involving carbonyl reductases (CR) or aldose reductases (AR) can bypass SR in peripheral tissues but not in the brain, explaining the neurological manifestations in SR deficiency [1] [6]. Crucially, the cellular BH₄:BH₂ ratio governs nitric oxide synthase (NOS) coupling efficiency, with BH₂ accumulation promoting superoxide production and endothelial dysfunction [9].

Table 3: Reductases Regulating BH₂/BH₄ Redox Cycling

EnzymeCofactorPrimary Substrate(s)Cellular FunctionTissue Distribution
Dihydropteridine Reductase (DHPR)NADHQuinonoid dihydrobiopterin (qBH₂)Regeneration of BH₄ during hydroxylation reactionsUbiquitous, high in liver and brain
Sepiapterin Reductase (SR)NADPHSepiapterin, 6-pyruvoyl-tetrahydropterinDe novo BH₄ synthesis, salvage pathwayNeural > peripheral tissues
Aldose Reductase (AR)NADPH6-Pyruvoyl-tetrahydropterinAlternative BH₄ synthesis pathwayPeripheral tissues, low in brain

Compartmentalization of Synthesis in Neural and Non-Neural Tissues

The biosynthesis and utilization of BH₂ exhibit significant tissue-specific compartmentalization. In neural tissues, BH₂ synthesis occurs predominantly in monoaminergic neurons and glial cells, where it functions as both a precursor for BH₄ and an independent redox modulator. The rate-limiting enzyme GTPCH is highly expressed in serotoninergic (raphe nuclei) and catecholaminergic (substantia nigra, locus coeruleus) neurons. Strikingly, GTPCH expression in the brain is regulated by cytokine signaling and glucocorticoids, establishing a link between inflammation and neurotransmitter synthesis [5] [6].

Quantitative analyses reveal cerebral BH₂ concentrations range from 0.5-2.0 pmol/mg protein, approximately 10-20% of total biopterin content. Neural tissues preferentially utilize the de novo pathway over salvage mechanisms due to limited uptake of extracellular sepiapterin. This compartmentalization explains why SR deficiency causes severe neurotransmitter depletion without hyperphenylalaninemia—peripheral phenylalanine hydroxylation can be sustained through alternative reductases, whereas cerebral dopamine and serotonin synthesis cannot [1] [6].

In peripheral tissues (hepatic, renal, endothelial), BH₂ synthesis serves distinct physiological roles. Hepatocytes express all de novo pathway enzymes but at lower specific activities than neural tissues. Hepatic BH₂ primarily supports phenylalanine hydroxylation, with excess oxidized to biopterin (B) for excretion. Endothelial cells uniquely utilize BH₂/BH₄ redox cycling to regulate nitric oxide synthase (NOS) coupling. During inflammation, oxidative stress oxidizes BH₄ to BH₂, which functions as a competitive NOS inhibitor, reducing NO output while increasing superoxide production—a key mechanism in cardiovascular pathophysiology [5] [9].

Properties

CAS Number

1262750-77-5

Product Name

D-erythro-7,8-dihydrobiopterin

IUPAC Name

2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

InChI

InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,6-/m1/s1

InChI Key

FEMXZDUTFRTWPE-AWFVSMACSA-N

Canonical SMILES

CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O

Isomeric SMILES

C[C@H]([C@H](C1=NC2=C(NC1)N=C(NC2=O)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.